5-Amino-2-fluoroisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-fluoroisonicotinonitrile: is a chemical compound with the molecular formula C6H4FN3 It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the 5-position and a fluorine atom at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroisonicotinonitrile typically involves the fluorination of isonicotinonitrile derivatives. One common method includes treating a solution of 2-chloro-4-cyanopyridine with potassium fluoride in 1-methyl-2-pyrrolidinone, followed by heating to 100°C for 18 hours . This reaction is facilitated by the presence of tetrabutylphosphonium bromide as a phase-transfer catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-2-fluoroisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-2-fluoroisonicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its fluorine atom can enhance the biological activity and metabolic stability of drug candidates.
Industry: The compound’s reactivity and stability make it suitable for use in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Amino-2-fluoroisonicotinonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoroisonicotinonitrile
- 2-Aminoisonicotinonitrile
- 5-Aminoisonicotinonitrile
Comparison: 5-Amino-2-fluoroisonicotinonitrile is unique due to the simultaneous presence of an amino group and a fluorine atom on the pyridine ring. This combination can enhance its reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H4FN3 |
---|---|
Molekulargewicht |
137.11 g/mol |
IUPAC-Name |
5-amino-2-fluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2 |
InChI-Schlüssel |
ZOMSHZLLEHEEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.